1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Description
1-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound featuring a piperidine core substituted with a tetrahydropyran (oxane) ring and a piperazine moiety linked to a 6-(trifluoromethyl)pyridin-2-yl group. Its molecular formula is C₂₁H₂₈F₃N₄O, with a molecular weight of 424.47 g/mol (estimated) . The compound’s structure combines lipophilic (trifluoromethylpyridine) and hydrophilic (oxane) elements, making it a candidate for central nervous system (CNS) targeting or kinase inhibition due to the prevalence of similar piperazine derivatives in such applications .
The 6-(trifluoromethyl)pyridin-2-yl group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability . The oxan-4-ylmethyl substituent on the piperidine ring introduces conformational rigidity and may improve solubility compared to purely aromatic substituents .
Properties
IUPAC Name |
1-[1-(oxan-4-ylmethyl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31F3N4O/c22-21(23,24)19-2-1-3-20(25-19)28-12-10-27(11-13-28)18-4-8-26(9-5-18)16-17-6-14-29-15-7-17/h1-3,17-18H,4-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOSCGZCHJQZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)CC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{1-[(oxan-4-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 343.5062 g/mol. The compound features a unique structural arrangement that combines piperidine and piperazine rings, which is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of oxan-4-ylmethyl chloride with piperidin-4-yl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine under basic conditions, utilizing reagents such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions .
Antimicrobial Properties
Research indicates that derivatives of piperidine and piperazine exhibit significant antimicrobial activities. For instance, compounds similar to this compound have shown promising results against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds with similar structural features. For example, piperidine derivatives have been investigated for their ability to act as agonists for human caseinolytic protease P (HsClpP), which plays a role in mitochondrial homeostasis and cancer cell survival. This mechanism suggests that such compounds could be developed as novel anticancer agents .
The biological activity of this compound may involve its interaction with specific receptors or enzymes, modulating their activity. While the exact pathways remain to be fully elucidated, preliminary findings suggest that it may influence signaling pathways associated with cell proliferation and apoptosis .
Study on Antituberculosis Activity
In a study focusing on anti-tuberculosis screening, related piperidinol compounds demonstrated significant activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 µg/mL. These findings highlight the potential of structurally similar compounds in combating tuberculosis, providing a basis for further research into the therapeutic applications of piperidine derivatives .
Evaluation of Antibacterial Activity
Another investigation evaluated the antibacterial efficacy of various synthesized compounds bearing piperidine moieties. The results indicated IC50 values significantly lower than those of standard drugs, suggesting that these new derivatives could serve as effective alternatives in antibacterial therapy .
Data Tables
| Compound | Activity | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Compound 1 | Antituberculosis | 1.4 | N/A |
| Compound 2 | Antibacterial | N/A | 2.14 |
| Compound 3 | Anticancer | N/A | N/A |
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications due to its structural characteristics that allow interaction with biological targets.
Potential Therapeutic Effects :
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The IC50 values for the most active compounds range from 0.63 µM to 2.14 µM.
- Enzyme Inhibition : This compound may act as an inhibitor for key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's .
Biological Research
Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially influencing synaptic transmission and behavior.
Mechanisms of Action :
- Receptor Interaction : The compound may bind to specific neurotransmitter receptors, altering their activity and leading to various biological effects.
- Enzyme Interaction : Its ability to bind to enzymes can impact metabolic pathways, showcasing its potential in drug development .
Materials Science
The unique chemical structure of this compound allows it to be utilized in the development of novel materials and chemical processes. Its properties can be tailored for specific applications in coatings, polymers, or other industrial materials.
Study 1: Antimicrobial Testing
In a controlled study evaluating antimicrobial properties, several derivatives including this compound were tested against various bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, validating their potential use in pharmaceutical applications.
Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of synthesized derivatives. Findings revealed strong inhibitory effects on urease and acetylcholinesterase, suggesting therapeutic applications for conditions like urea cycle disorders and Alzheimer's disease .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Piperazine/Piperidine Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis likely parallels methods for analogous piperazine derivatives, such as Ca(NTf₂)₂-catalyzed coupling () or CDI-mediated amide formation ().
- Boc-deprotection () and SuFEx chemistry () are widely used for piperazine functionalization.
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
